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The table below summarizes the potency (IC50 in nM) and selectivity profiles of several key SIK inhibitors

reported in the literature, which are often used as tool compounds or have been advanced in development.

This illustrates the typical data used for comparison in the field [1].

Compound
Name

SIK1 IC50
(nM)

SIK2 IC50
(nM)

SIK3 IC50
(nM)

Key Off-Target Kinases (IC50 <
1 µM)

MRT67307 250 67 430 TBK1, MARK1-4, IKKε, NUAK1
[1]

MRT199665 110 12 43 MARK1-4, NUAK1, AMPK, MELK
[1]

HG-9-91-01 0.9 0.6 9.6 NUAK2 [1]

YKL-05-099 10 (Kd) 40 (Kd) 30 (Kd) RIPK2, ABL, Src family kinases

[1]

ARN-3236 21.6 <1 6.6 JAK2, LCK, NUAK2, VEGFR2 [1]

SK-124 6.5 0.4 1.2 PDGFRα, CSK, TNIK, TBK1 [1]

GLPG3312 2.0 0.7 0.6 Information missing from sources

[1]
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Experimental Methods for Profiling SIK Inhibitors

To objectively compare SIK inhibitors, researchers use a suite of standard experimental protocols. Here are

the key methodologies cited in the recent literature:

In Vitro Kinase Activity Assays: The ADP-Glo assay is a common high-throughput method used to

measure a compound's ability to inhibit kinase activity. It quantifies the amount of ADP produced
during a kinase reaction, providing data for IC50 calculations [1].

Selectivity Profiling: Broad screening against large kinase panels (e.g., 108 to 443 kinases) is
essential. The standard is to report all kinases inhibited with an IC50 below a specific cutoff (e.g., 1

µM) and the total number of kinases inhibited above a certain percentage (e.g., >80% inhibition) at a
fixed compound concentration [1].

Structural Biology for Understanding Selectivity: X-ray crystallography of inhibitor-SIK
complexes (e.g., with SIK3, PDB codes: 8OKU, 8R4V, 8R4Q) reveals the precise binding mode. This

helps explain the molecular basis for potency and selectivity, such as interactions with the hinge
region residue A145 or the gatekeeper residue T142 [2] [3].

Computational Modeling: Advanced techniques like Molecular Dynamics (MD) simulations and
flexible molecular docking can model protein flexibility and predict how inhibitors interact with

different SIK isoforms. This is used to build models that correlate docking energies with experimental
activity (pIC50) and to understand selectivity determinants [2].

The SIK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core signaling pathway of SIKs and the mechanism of ATP-competitive

inhibitors, which provides context for the functional role of these kinases and how inhibitors intervene.
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As shown, SIKs are activated by the upstream kinase LKB1 [4] [5]. Once active, SIKs phosphorylate

substrates like CRTCs and Class IIa HDACs, leading to their retention in the cytoplasm. Inhibition of SIK

activity blocks this phosphorylation, allowing the substrates to translocate to the nucleus and modulate gene

transcription programs involved in inflammation, metabolism, and immune regulation [1] [6] [5]. This

mechanism underpins the therapeutic potential of SIK inhibitors in diseases like rheumatoid arthritis and

inflammatory bowel disease [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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